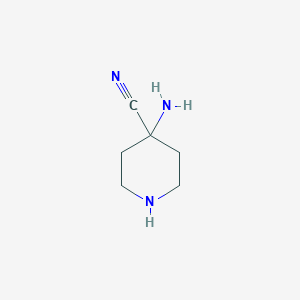

4-aminopiperidine-4-carbonitrile

Beschreibung

Contextualization within the Landscape of Piperidine (B6355638) Derivatives

Piperidine, a six-membered heterocycle containing a nitrogen atom, is a fundamental structural motif in a vast array of pharmaceuticals and biologically active compounds. bohrium.comresearchgate.net The piperidine framework is one of the most prevalent heterocyclic systems found in drugs approved by the U.S. Food and Drug Administration (FDA). rsc.orgacs.org Its derivatives are integral to over seventy commercialized drugs, including several blockbuster medications. rsc.orgacs.org

The versatility of the piperidine scaffold allows for the development of compounds with a wide spectrum of biological activities. rsc.org Researchers have successfully incorporated piperidine derivatives into various therapeutic agents, including anticancer, antiviral, antimalarial, antimicrobial, and antifungal drugs. bohrium.com Furthermore, these compounds have shown efficacy as antihypertensives, analgesics, anti-inflammatory agents, and treatments for neurodegenerative conditions like Alzheimer's disease. bohrium.comlongdom.org The ability to readily modify the piperidine ring at its various positions enables chemists to fine-tune the pharmacological properties of these molecules, leading to the discovery of novel and more effective therapeutic agents. researchgate.net

The following table provides a glimpse into the diverse applications of piperidine derivatives in medicine:

| Compound Class | Therapeutic Application |

| Anticancer Agents | Treatment of various cancers |

| Antiviral Agents | Inhibition of viral replication |

| Antimalarial Agents | Treatment of malaria |

| Antimicrobial/Antifungal Agents | Combating bacterial and fungal infections |

| Antihypertensive Agents | Management of high blood pressure |

| Analgesics | Pain relief |

| Anti-inflammatory Agents | Reduction of inflammation |

| Anti-Alzheimer Agents | Treatment of Alzheimer's disease |

Significance of the 4-Aminopiperidine-4-carbonitrile Scaffold in Synthetic Organic Chemistry

Within the extensive family of piperidine derivatives, this compound holds a special position due to its unique bifunctional nature. The presence of both a primary amino group and a nitrile group on the same carbon atom (an α-amino nitrile) makes it a highly versatile intermediate in organic synthesis. enamine.net α-Amino nitriles are recognized as valuable precursors for the synthesis of a wide range of more complex heterocyclic and carbocyclic molecules. bohrium.com

The synthetic utility of the this compound scaffold stems from the reactivity of its functional groups. The nitrile group can be readily transformed into other important functionalities, such as a carboxylic acid, an amide, or an amine, through well-established chemical reactions like hydrolysis or reduction. enamine.net This allows for the introduction of diverse substituents and the construction of complex molecular architectures. For instance, the hydrolysis of the nitrile group in derivatives of this compound leads to the formation of 4-aminopiperidine-4-carboxylic acid, a cyclic α,α-disubstituted amino acid that has been used in the preparation of water-soluble, highly helical peptides. acs.org

The Strecker reaction, a classic method for synthesizing α-amino acids, highlights the importance of α-amino nitriles as key intermediates. researchgate.net The this compound scaffold can be seen as a product of a Strecker-type synthesis involving a 4-piperidone (B1582916) derivative. This underscores its role as a precursor to valuable amino acid analogs. psu.edu

Research has demonstrated the application of 4-aminopiperidine (B84694) derivatives in various therapeutic areas. For example, libraries of 4-aminopiperidines have been synthesized and evaluated for their antifungal activity, with some compounds showing promising results against clinically relevant fungal species. mdpi.com In another study, a 4-aminopiperidine scaffold was identified as a potent inhibitor of Hepatitis C Virus (HCV) assembly. nih.gov The ability to modify the 4-aminopiperidine core has been crucial in optimizing the potency and pharmacokinetic properties of these potential therapeutic agents. nih.gov

The following table summarizes the key synthetic transformations and applications of the this compound scaffold:

| Functional Group Transformation | Resulting Moiety | Application/Significance |

| Nitrile Hydrolysis | Carboxylic Acid | Synthesis of peptide foldamers and amino acid analogs acs.orgpsu.edu |

| Nitrile Reduction | Amine | Creation of diamine structures for further functionalization |

| Amine Acylation/Alkylation | Substituted Amine | Modification of biological activity and physical properties mdpi.comnih.gov |

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-aminopiperidine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3/c7-5-6(8)1-3-9-4-2-6/h9H,1-4,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRQZAUSIVGMFNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201303166 | |

| Record name | 4-Amino-4-piperidinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201303166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50289-05-9 | |

| Record name | 4-Amino-4-piperidinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50289-05-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-4-piperidinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201303166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Aminopiperidine 4 Carbonitrile and Its Derivatives

De Novo Synthesis Approaches

De novo synthesis provides access to the 4-aminopiperidine-4-carbonitrile core structure from acyclic or simpler cyclic precursors. These methods are valued for their flexibility in introducing a variety of substituents.

Strecker Reaction for α-Aminonitrile Intermediates

The Strecker synthesis is a classic and versatile method for preparing α-aminonitriles, which are key precursors to α-amino acids. organic-chemistry.orgmasterorganicchemistry.commasterorganicchemistry.comwikipedia.org This reaction typically involves the one-pot, three-component condensation of a ketone, an amine, and a cyanide source. mdpi.com In the context of this compound synthesis, a suitably protected 4-piperidone (B1582916) derivative serves as the ketone component.

The reaction mechanism commences with the formation of an imine from the reaction of the 4-piperidone with an amine, such as ammonia. masterorganicchemistry.comwikipedia.org This is often promoted by a mild acid. organic-chemistry.org The subsequent addition of a cyanide ion (e.g., from KCN or TMSCN) to the imine intermediate yields the target α-aminonitrile. masterorganicchemistry.commasterorganicchemistry.com The use of ketones, such as 4-piperidone, in the Strecker synthesis leads to the formation of α,α-disubstituted amino acids upon hydrolysis of the nitrile. wikipedia.org

| Reactant 1 | Reactant 2 | Reactant 3 | Product | Notes |

| N-Protected 4-Piperidone | Ammonia (or ammonium (B1175870) salt) | Cyanide Source (e.g., KCN, TMSCN) | N-Protected this compound | A foundational method for α-aminonitrile synthesis. |

Conversion Pathways from 4-Piperidone Derivatives

Various synthetic routes to 4-aminopiperidine (B84694) derivatives commence with functionalized 4-piperidones. One notable approach involves the reductive amination of N-substituted 4-piperidones. This method has been successfully employed to generate a library of 4-aminopiperidines by reacting the piperidone with a range of aliphatic amines in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120).

Another documented pathway starts with N-benzyl-4-piperidone. This starting material can be converted to 4-Boc-aminopiperidine through a sequence involving the formation of a ketal, reaction with tert-butyl carbamate (B1207046) to generate an imine, and subsequent catalytic hydrogenation to reduce the imine. google.com A different strategy employs isonipecotate (piperidine-4-carboxylate) as the starting material. Alkylation at the 4-position, followed by a Curtius rearrangement, provides an efficient route to 4-substituted-4-aminopiperidine derivatives. nih.gov This latter method avoids the use of toxic reagents such as diethylaluminum cyanide. nih.gov

| Starting Material | Key Transformation | Product | Reference |

| N-Substituted 4-Piperidone | Reductive Amination | N-Substituted 4-Aminopiperidine | |

| N-Benzyl-4-piperidone | Imine formation and reduction | 4-Boc-aminopiperidine | google.com |

| Isonipecotate | Alkylation and Curtius Rearrangement | 4-Substituted-4-aminopiperidine | nih.gov |

Multicomponent Reactions (MCRs), including Ugi-Type Condensations

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates portions of all the starting materials. The Ugi four-component reaction (Ugi-4CR) is a prominent example of an MCR and has been successfully applied to the synthesis of 4-aminopiperidine-4-carboxylic acid derivatives. mdpi.com

The classical Ugi reaction involves a ketone, an amine, a carboxylic acid, and an isocyanide. mdpi.com For the synthesis of the target scaffold, a protected 4-piperidone is used as the ketone component. The reaction proceeds through the formation of an iminium ion, which then reacts with the isocyanide. Subsequent intramolecular rearrangement and addition of the carboxylate yield a stable α-acylamino carboxamide. This methodology has been effectively utilized in the synthesis of complex pharmaceutical agents.

A two-step sequence involving an Ugi four-component reaction has been developed for the preparation of 4-aminopiperidine-4-carboxylic acid derivatives. This strategy has proven successful in the synthesis of the potent analgesics carfentanil and remifentanil, offering shorter reaction times and improved yields compared to previous methods.

| Ketone Component | Amine Component | Carboxylic Acid | Isocyanide | Resulting Derivative |

| N-Alkylpiperidone | Aniline | Propionic Acid | Various Aliphatic Isocyanides | Carfentanil Amide Analogues |

Strategies for Stereoselective Synthesis

The development of stereoselective methods for the synthesis of chiral piperidines is of paramount importance, as the stereochemistry of these scaffolds often dictates their biological activity.

Asymmetric Synthetic Routes to Chiral Piperidines

Several strategies have been developed for the asymmetric synthesis of chiral piperidines. One approach involves the diastereoselective Strecker reaction, which utilizes a chiral amine to induce stereoselectivity in the addition of cyanide to the imine formed from a ketone. Subsequent removal of the chiral auxiliary yields the enantiomerically enriched aminonitrile.

Another powerful method is the rhodium-catalyzed asymmetric transfer hydrogenation of pyridinium (B92312) salts. This reductive transamination allows for the rapid preparation of a variety of chiral piperidines with excellent diastereo- and enantioselectivities. dicp.ac.cn This method has the advantage of not requiring a chiral ligand or high-pressure hydrogen gas. dicp.ac.cn Furthermore, the asymmetric synthesis of substituted NH-piperidines has been achieved through an exocyclic chirality-induced nitroalkene/amine/enone (NAE) condensation reaction, affording enantiopure piperidines with high yields and excellent enantiomeric excess.

Application of Chiral Catalysis in Aminonitrile Formation

The use of chiral catalysts in the Strecker reaction represents a highly attractive approach for the enantioselective synthesis of α-aminonitriles. Various catalytic systems have been developed to achieve this transformation. For instance, a cyclic dipeptide has been shown to catalyze the enantioselective addition of hydrogen cyanide to N-alkylimines, producing α-amino nitriles in high yield and with high enantiomeric excess.

Organocatalysis has also emerged as a powerful tool for asymmetric Strecker reactions. Chiral thiourea (B124793) derivatives have been successfully employed as catalysts for the hydrocyanation of imines. nih.gov These catalysts are often readily accessible and can be used in low loadings. Moreover, scalable asymmetric Strecker reactions have been developed using chiral variants of oligoethylene glycol as phase-transfer catalysts in conjunction with potassium cyanide, enabling the transformation of a range of substrates into optically enriched α-aminonitriles with excellent yields and enantioselectivities.

| Catalytic System | Substrate Type | Key Features |

| Cyclic Dipeptide | N-Alkyl-imines | Catalytic enantioselective addition of HCN. |

| Chiral Thiourea Derivatives | Imines | Organocatalytic hydrocyanation. nih.gov |

| Chiral Phase-Transfer Catalysts | Various Imines | Scalable, high yields and enantioselectivities. |

Implementation of Protecting Group Chemistry

The synthesis of 4-aminopiperidine derivatives often necessitates the use of protecting groups to mask reactive functionalities, thereby preventing unwanted side reactions and enabling regioselective modifications. springernature.com The choice of protecting group is critical and depends on its stability to various reaction conditions and the ease of its selective removal. For the 4-aminopiperidine scaffold, protection of the secondary amine of the piperidine (B6355638) ring is a common strategy.

The tert-butoxycarbonyl (Boc) group is a widely employed protecting group for the piperidine nitrogen. For instance, 4-amino-1-Boc-piperidine serves as a versatile intermediate in the synthesis of 4-aminopiperidine (4AP) analogs. nih.gov This approach involves the reductive amination of the Boc-protected piperidine with an appropriate aldehyde to yield a common intermediate, which can then be further functionalized before the final deprotection step. nih.gov Similarly, N'-Boc-4-methyl-4-aminopiperidine has been utilized as a key building block in the synthesis of piperazino-piperidine (B8394093) based CCR5 antagonists. nih.gov The Boc group is typically cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid in dioxane. nih.gov

Another important protecting group in this context is the allyloxycarbonyl (Alloc) group. The Alloc group has been investigated for the protection of the secondary amine of 4-aminopiperidine, particularly in the context of solid-phase synthesis. lookchem.com While the fluorenylmethyloxycarbonyl (Fmoc) group was initially considered, its synthesis in reasonable yields proved challenging, likely due to incompatibility with the free amino function. lookchem.com The Alloc group, however, presents its own set of challenges, most notably the potential for allyl back-alkylation, as secondary amines are more nucleophilic than primary amines. lookchem.com

Optimization of the Alloc removal from secondary amines on a solid support has been a focus of research. A key finding is that the choice of scavenger for the allyl cations in the palladium-catalyzed deprotection is crucial. The use of dimethylamine-borane complex as a scavenger has been shown to lead to the quantitative removal of the Alloc group without the problematic allyl back-alkylation. lookchem.com In contrast, other scavengers like morpholine (B109124) or phenylsilane (B129415) were found to be less effective. lookchem.com

Table 1: Comparison of Protecting Groups in the Synthesis of 4-Aminopiperidine Derivatives

| Protecting Group | Common Substrate | Deprotection Conditions | Key Advantages | Key Challenges |

|---|---|---|---|---|

| Boc | 4-amino-1-Boc-piperidine | Acidic (TFA, HCl in dioxane) nih.gov | Commercially available starting materials; stable to a wide range of reactions. | Requires strongly acidic conditions for removal, which may not be compatible with all functional groups. |

| Alloc | 4-amino-1-Alloc-piperidine | Palladium catalysis with a scavenger (e.g., Me₂NH·BH₃) lookchem.com | Orthogonal to acid- and base-labile groups; mild removal conditions. | Potential for allyl back-alkylation, especially with secondary amines; requires careful optimization of scavenger. lookchem.com |

| Fmoc | 4-amino-1-Fmoc-piperidine | Basic (e.g., piperidine) | Commonly used in solid-phase peptide synthesis; mild basic removal. | Synthesis of the protected building block can be low-yielding. lookchem.com |

Parallel Synthesis Techniques: Liquid and Solid Phase Methodologies

The demand for large libraries of 4-aminopiperidine derivatives for high-throughput screening has driven the development of parallel synthesis techniques. These methods allow for the rapid generation of a multitude of analogs from a common intermediate, facilitating structure-activity relationship (SAR) studies. nih.gov Both solid-phase and liquid-phase (solution-phase) methodologies have been successfully employed.

Solid-Phase Synthesis:

Solid-phase synthesis offers significant advantages for the preparation of compound libraries, including the simplification of purification, as excess reagents and by-products can be washed away from the resin-bound product. A synthetic strategy for creating libraries of 4-aminopiperidine derivatives on a solid support has been described, utilizing an Alloc-protected 4-aminopiperidine building block. lookchem.com The general scheme involves:

Attachment of 4-amino-1-Alloc-piperidine to a resin via a linker.

Acylation of the secondary amine.

Removal of the Alloc protecting group.

Further derivatization at the newly freed piperidine nitrogen.

Cleavage of the final product from the resin. lookchem.com

This approach allows for the systematic variation of different parts of the molecule by using a diverse set of reactants in the acylation and derivatization steps.

Liquid-Phase (Solution-Phase) Synthesis:

Parallel solution-phase synthesis is another powerful technique for generating compound libraries. While it may require more complex purification strategies compared to solid-phase synthesis, it avoids potential issues associated with solid supports, such as altered reaction kinetics. A notable example is the synthesis of a library of 4-aminopiperidine (4AP) analogs to explore their potential as inhibitors of the Hepatitis C virus. nih.gov In this campaign, a common intermediate was generated through the reductive amination of 4-amino-1-Boc-piperidine. This intermediate was then subjected to a variety of coupling reactions with different electrophiles in a parallel fashion. Subsequent deprotection of the Boc group yielded a diverse set of 4AP derivatives. nih.gov This systematic exploration allowed for the identification of analogs with improved potency and metabolic stability. nih.gov

Table 2: Overview of Parallel Synthesis Methodologies for 4-Aminopiperidine Derivatives

| Methodology | Key Features | Example Application | Advantages | Disadvantages |

|---|---|---|---|---|

| Solid-Phase Synthesis | Product is attached to a solid support (resin); purification by washing. lookchem.com | Generation of 4-aminopiperidine amide analog libraries. lookchem.com | Simplified purification; potential for automation. | Can have altered reaction kinetics; may require specialized linkers and resins. |

| Liquid-Phase Synthesis | Reactions are carried out in solution; purification often by chromatography or extraction. nih.govacs.org | Synthesis of a library of 4AP analogs for antiviral screening. nih.gov | More traditional reaction conditions; easier to monitor reaction progress. | Purification can be more labor-intensive, especially for large libraries. |

Radical-Mediated Intramolecular Cyclization in Piperidine Synthesis

Radical-mediated intramolecular cyclization represents a powerful and versatile strategy for the construction of the piperidine ring system. nih.govnih.gov While specific examples detailing the synthesis of this compound via this method are not prevalent in the literature, the general principles are well-established for the synthesis of highly substituted piperidines and can be conceptually applied. nih.govresearchgate.netacs.org This approach involves the generation of a radical species which then cyclizes onto an internal double or triple bond to form the six-membered ring.

A variety of methods exist for generating the initial radical and effecting the cyclization. For instance, the 6-exo cyclization of stabilized radicals onto α,β-unsaturated esters has been reported as a novel approach to 2,4,5-trisubstituted piperidines. nih.govacs.org In these reactions, the stereochemical outcome can be influenced by the nature of the radical-stabilizing group. nih.govacs.org

Another approach involves the use of transition metals to catalyze the radical cyclization. For example, manganese(III) acetate (B1210297) has been used to mediate the radical cyclization of unsaturated diacyl and allyl-acyl piperazine (B1678402) compounds. nih.gov While this example involves a piperazine, the underlying principle of radical addition and cyclization is relevant. The stability of the radical intermediate often dictates the regioselectivity of the cyclization. nih.gov

Atom transfer radical cyclization (ATRC) is another valuable technique for constructing cyclic frameworks. nih.gov This method has been successfully applied to the synthesis of complex heterocyclic systems. For example, a new synthetic route to the drug vonoprazan, which contains a substituted pyrrole (B145914) ring, was developed using ATRC as a key step. nih.gov This demonstrates the potential of ATRC in the synthesis of functionalized nitrogen-containing heterocycles.

The general applicability of radical cyclization methods suggests their potential for adaptation to the synthesis of the this compound core. This would likely involve the design of a suitable acyclic precursor containing a nitrogen atom, a nitrile group, and a tethered radical acceptor, which upon radical initiation would undergo intramolecular cyclization to form the desired piperidine ring.

Chemical Reactivity and Derivatization of 4 Aminopiperidine 4 Carbonitrile

Transformations of the Nitrile Functionality

The nitrile group at the 4-position of the piperidine (B6355638) ring is a key site for chemical modification.

Selective Hydrolysis to Carboxamides and Carboxylic Acids

The nitrile group of 4-aminopiperidine-4-carbonitrile derivatives can undergo selective hydrolysis to form either carboxamides or carboxylic acids, depending on the reaction conditions. For instance, treatment of anilino-nitrile derivatives with concentrated sulfuric acid can selectively hydrolyze the nitrile to the corresponding anilino-amide. researchgate.net More vigorous basic hydrolysis of the resulting amide, followed by acidification, leads to the formation of the corresponding carboxylic acid. researchgate.net This step-wise conversion is a critical route for synthesizing 4-aminopiperidine-4-carboxylic acid derivatives. researchgate.netresearchgate.net

The conversion of the aminonitrile to the corresponding amino ester has also been an area of interest for improving synthetic routes. researchgate.net The direct hydrolysis of the nitrile to a carboxylic acid is a fundamental transformation in the synthesis of compounds like 4-aminopiperidine-4-carboxylic acid. nih.govnih.govpeptide.com

Reactions Involving the Amino Functionality

The primary amino group offers a versatile handle for introducing a variety of substituents through several common reactions.

Acylation and Amide/Carbamate (B1207046) Formation

The primary amino group of this compound and its derivatives readily undergoes acylation to form amides. This reaction is typically carried out using acyl chlorides or anhydrides in the presence of a base. researchgate.netresearchgate.net For example, N-acylation of anilino-ester derivatives with propionyl chloride yields the corresponding anilido-ester. researchgate.net The formation of amides is a common strategy in the synthesis of biologically active molecules. mdpi.comresearchgate.net

Similarly, the amino group can react with appropriate reagents to form carbamates. For instance, the reaction with tert-butoxycarbonyl (Boc) anhydride (B1165640) leads to the formation of the N-Boc protected derivative, a common intermediate in peptide synthesis and other organic transformations. sigmaaldrich.com

Table 1: Examples of Acylation and Carbamate Formation Reactions

| Starting Material | Reagent | Product |

| 4-amino-piperidine derivative | R-COCl, K2CO3 | 4-amido-piperidine derivative researchgate.net |

| anilino-ester | propionyl chloride | anilido-ester researchgate.net |

| 4-aminopiperidine-4-carboxylic acid | Boc anhydride | 1-Boc-4-aminopiperidine-4-carboxylic acid sigmaaldrich.com |

Reductive Amination for Secondary and Tertiary Amines

Reductive amination is a powerful method for converting the primary amino group of 4-aminopiperidine (B84694) derivatives into secondary and tertiary amines. beilstein-journals.orgmasterorganicchemistry.comlibretexts.orgyoutube.comyoutube.com This reaction involves the initial formation of an imine or enamine by reacting the amine with an aldehyde or ketone, followed by in-situ reduction. Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) and sodium cyanoborohydride. mdpi.commasterorganicchemistry.com

This method allows for the introduction of a wide range of alkyl and aryl substituents onto the nitrogen atom. For example, reductive amination of N-substituted 4-piperidone (B1582916) derivatives with various amines is a key step in the synthesis of a library of 4-aminopiperidines. mdpi.com

Modifications and Substitutions on the Piperidine Ring

The piperidine ring itself can be a target for modification, although this is often achieved through the synthesis of substituted piperidine precursors rather than direct substitution on the this compound core. A notable example is the synthesis of a novel analogue of Alogliptin, where a spirocyclic cyclopropyl (B3062369) ring was introduced onto the piperidine moiety. beilstein-journals.org This modification was achieved by constructing the cyclopropyl ring prior to the assembly of the piperidine ring. beilstein-journals.org Such modifications can significantly impact the biological activity of the resulting compounds by altering their conformational flexibility and interaction with biological targets. beilstein-journals.org

Formation and Reactivity of Salt Forms

Due to the presence of two basic nitrogen atoms (the primary amine and the piperidine ring nitrogen), this compound and its derivatives readily form salts with acids. These salt forms, such as dihydrochlorides, are often preferred for their improved stability and water solubility. mdpi.com The formation of a dihydrochloride (B599025) salt of 4-aminopiperidine-4-carboxamide (B8721957) is a typical final step in its synthesis.

The salt formation can also influence the reactivity of the molecule. For example, in the hydrolysis of anilino-nitrile derivatives, the initial formation of a hydrogensulphate salt can prevent further hydrolysis of the resulting amide. researchgate.net The piperidine nitrogen can also be protected, for instance as a hydrochloride salt, during certain synthetic steps. ambeed.com

Structural Elucidation and Conformational Analysis of 4 Aminopiperidine 4 Carbonitrile Analogues

Advanced Spectroscopic Characterization

Spectroscopic methods are indispensable for confirming the identity and purity of 4-aminopiperidine-4-carbonitrile and for probing its electronic and vibrational properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

¹H NMR: In the proton NMR spectrum of this compound, distinct signals are expected for the piperidine (B6355638) ring protons and the amine protons. The protons on the piperidine ring typically appear as complex multiplets in the aliphatic region (approximately 1.5-3.5 ppm). The chemical shifts are influenced by their axial or equatorial position within the chair conformation of the ring and their proximity to the electronegative nitrogen atoms and the nitrile group. The amine (NH₂) protons would likely appear as a broad singlet, the chemical shift of which can be highly dependent on the solvent, concentration, and temperature.

¹³C NMR: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, characteristic signals would include the quaternary carbon at the 4-position bearing the amino and nitrile groups, the carbons of the piperidine ring, and the carbon of the nitrile group. The nitrile carbon (C≡N) typically resonates in the downfield region of the spectrum (around 120 ppm). Theoretical and experimental studies on related piperidine structures, such as 4-(1-pyrrolidinyl)piperidine, show that the chemical shifts of the ring carbons are sensitive to the conformation of the molecule. researchgate.net

Rotamer and Conformational Studies: NMR is also a powerful tool for studying dynamic processes like ring inversion and the presence of different conformers (rotamers) in solution. For substituted piperidines, the ring generally adopts a chair conformation. The substituents at the C-4 position can exist in either axial or equatorial orientations. NMR studies, often aided by computational methods like Density Functional Theory (DFT), can determine the relative populations of these conformers in various solvents. researchgate.net For example, studies on N-substituted piperidine-4-carboxylic acids have used ¹H NMR to characterize different isomers and their interconversion. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on typical ranges for similar functional groups and structures. Actual values may vary based on solvent and experimental conditions.

| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| C4-NH₂ | Broad singlet | - |

| Piperidine H2/H6 | Multiplet | ~45-55 |

| Piperidine H3/H5 | Multiplet | ~30-40 |

| C4 (quaternary) | - | ~50-60 |

| C≡N | - | ~118-125 |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

For this compound, the IR spectrum would display characteristic absorption bands confirming its structure:

N-H Stretching: The primary amine (-NH₂) group will typically show two medium-intensity sharp bands in the region of 3300-3500 cm⁻¹.

C-H Stretching: The aliphatic C-H bonds of the piperidine ring will produce strong, sharp absorptions just below 3000 cm⁻¹.

C≡N Stretching: A key diagnostic peak for the nitrile group is a sharp, medium-intensity absorption in the range of 2220-2260 cm⁻¹. The IR spectrum for the related compound 4-pyridinecarbonitrile shows this characteristic nitrile peak. nist.gov

N-H Bending: The amine group also exhibits a bending (scissoring) vibration, which typically appears as a broad, medium-to-strong band around 1590-1650 cm⁻¹.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Primary Amine (R-NH₂) | N-H Stretch | 3300 - 3500 (two bands) | Medium, Sharp |

| Primary Amine (R-NH₂) | N-H Bend | 1590 - 1650 | Medium to Strong |

| Alkane (Piperidine Ring) | C-H Stretch | 2850 - 2960 | Strong |

| Nitrile (-C≡N) | C≡N Stretch | 2220 - 2260 | Medium, Sharp |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis.

For this compound (C₆H₁₁N₃, molecular weight 125.17 g/mol ), a high-resolution mass spectrum would show a molecular ion peak (or, more commonly in electrospray ionization, a protonated molecular ion [M+H]⁺) at an m/z value corresponding to its exact mass (126.1031). The dihydrochloride (B599025) salt has a molecular formula of C₆H₁₃Cl₂N₃ and a molecular weight of 198.09 g/mol . biosynth.com

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This is particularly useful for analyzing the purity of this compound and for studying its presence in complex mixtures. unimi.it For instance, LC-MS methods have been developed for the sensitive analysis of related hydrophilic amine compounds in aqueous solutions, often involving a derivatization step to improve chromatographic retention and sensitivity. nih.gov In drug discovery programs, LC-MS is essential for studying the metabolic fate of compounds like the 4-aminopiperidine (B84694) analogues developed as HCV inhibitors. nih.gov

Solid-State Structural Determination via X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound is not publicly available, analysis of its analogues provides significant insight. X-ray studies of various 4-aminopiperidine derivatives reveal that the piperidine ring consistently adopts a chair conformation in the solid state. researchgate.netnih.gov The analysis determines the precise bond lengths, bond angles, and the axial or equatorial disposition of substituents. For example, in studies of protein-ligand complexes, X-ray crystallography has shown how the 4-amino group and other substituents on the piperidine ring orient themselves to form key interactions, such as hydrogen bonds, with amino acid residues in the protein's binding pocket. nih.gov

Investigations into Conformational Dynamics in Solution and Solid States

The conformational flexibility of the piperidine ring is crucial to the molecule's properties. The primary conformation is the chair form, which minimizes steric and torsional strain. The interconversion between the two possible chair conformations is a dynamic process. The position of the substituents (amino and nitrile groups) at C4 is a key determinant of the preferred conformation. Generally, bulky substituents prefer the more sterically accessible equatorial position.

In the solid state, as revealed by X-ray crystallography on analogues, the molecule is locked into a single conformation, typically the most stable chair form. researchgate.netnih.gov In solution, however, an equilibrium between different conformers can exist. NMR spectroscopy is the primary tool for studying these dynamics in solution. researchgate.net The chemical shifts and coupling constants of the ring protons can be used to infer the predominant conformation and to study the influence of solvent polarity on the conformational equilibrium.

Circular Dichroism Spectroscopy for Secondary Structure Analysis

Circular Dichroism (CD) spectroscopy is an absorption spectroscopy method that uses circularly polarized light to investigate the structure of chiral molecules. This compound itself is an achiral molecule and therefore does not produce a CD signal.

However, this structural motif is often incorporated into larger, chiral molecules such as peptides or peptidomimetics. A related compound, 4-aminopiperidine-4-carboxylic acid, has been used as a building block to create highly helical peptides that are soluble in water. acs.org In such cases, CD spectroscopy becomes a vital tool. It is used to analyze the secondary structure (e.g., helix, beta-sheet) of the resulting peptide or macrocycle. Changes in the CD spectrum can indicate conformational changes in the larger molecule induced by factors like solvent, temperature, or binding to a biological target. acs.org Thus, while not applicable to the parent compound, CD is highly relevant for analyzing the structural impact of incorporating this aminopiperidine scaffold into chiral systems.

Computational Chemistry and Molecular Modeling Applied to 4 Aminopiperidine 4 Carbonitrile Systems

Density Functional Theory (DFT) Studies: A Method without a Subject

DFT is a cornerstone of computational chemistry, used to investigate the electronic structure and properties of molecules. For a compound like 4-aminopiperidine-4-carbonitrile, DFT could offer profound insights.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Energies)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. The energy gap between them indicates chemical stability and reactivity. For related piperidine (B6355638) compounds, these values are routinely calculated to understand their electronic behavior, but specific HOMO-LUMO energy values for this compound are not available in the surveyed literature.

Mapping of Electrostatic Potential (ESP)

An ESP map illustrates the charge distribution on a molecule's surface, identifying regions prone to electrophilic or nucleophilic attack. This is vital for understanding how a ligand might interact with a biological target. While ESP maps are commonly generated in computational studies of drug candidates, a specific map for this compound is not publicly available.

Calculation of Thermochemical Parameters

Thermochemical parameters such as enthalpy of formation, entropy, and heat capacity provide data on the stability and thermodynamics of a compound. These are calculable via DFT, but published data for this compound could not be located.

Prediction of Theoretical Vibrational Spectra

DFT calculations can predict a molecule's infrared (IR) and Raman spectra. These theoretical spectra are invaluable for interpreting experimental spectroscopic data and confirming a molecule's structure by assigning vibrational modes to specific functional groups. While studies on other piperidine derivatives often include theoretical vibrational analysis, this information is absent for this compound. researchgate.net

Molecular Dynamics (MD) Simulations for Ligand Stability and Interactions

MD simulations model the physical movements of atoms and molecules over time, offering a view of a ligand's conformational flexibility and its interactions with its environment, such as a solvent or a protein binding pocket. Such simulations would be critical in assessing the stability of different conformations of this compound and its interaction patterns, but specific studies focused on this compound are not found in the literature.

Prediction and Analysis of Ligand-Receptor Binding Interactions

Predicting how a ligand binds to a receptor is a key goal of molecular modeling. This involves docking the ligand into the active site of a target protein and analyzing the resulting interactions, such as hydrogen bonds and hydrophobic contacts. While general 4-aminopiperidine (B84694) derivatives have been studied as ligands for various receptors, detailed binding interaction analyses specifically for the 4-carbonitrile variant are not described in the available research. Studies on similar structures, like 4-(N,N-diarylamino)piperidines, have utilized these techniques to understand binding at opioid receptors, but this cannot be extrapolated directly to the carbonitrile derivative.

Elucidation of Reactivity Descriptors

In the field of computational chemistry, reactivity descriptors are fundamental tools derived from theoretical calculations, such as Density Functional Theory (DFT), that provide insight into the chemical behavior of a molecule. These descriptors help predict how a molecule will interact with other chemical species, including biological targets. Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the molecular electrostatic potential (MEP). The HOMO energy is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between them is an indicator of chemical stability. researchgate.netresearchgate.net The MEP map illustrates the charge distribution on the molecule's surface, highlighting electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) regions, which are crucial for understanding non-covalent interactions. researchgate.net

While specific DFT studies detailing the reactivity descriptors for this compound are not extensively published, data for the structurally analogous compound, 4-aminopiperidine-4-carboxylic acid, is available and provides valuable insights. nih.gov The primary structural difference is the substitution of a carboxylic acid group for the carbonitrile group at the C4 position. The computed properties for this analogue offer a first approximation of the physicochemical characteristics that would be relevant for the nitrile compound. nih.gov

Interactive Table 1: Computed Physicochemical Properties for 4-Aminopiperidine-4-carboxylic acid

| Property | Value | Significance | Reference |

| Molecular Weight | 144.17 g/mol | The mass of one mole of the compound. | nih.gov |

| XLogP3-AA | -3.5 | Indicates high hydrophilicity (water-solubility). | nih.gov |

| Hydrogen Bond Donor Count | 3 | The number of hydrogen atoms attached to electronegative atoms (N, O), capable of donating in H-bonds. | nih.gov |

| Hydrogen Bond Acceptor Count | 4 | The number of electronegative atoms (N, O) with lone pairs capable of accepting H-bonds. | nih.gov |

| Rotatable Bond Count | 1 | Indicates low conformational flexibility. | nih.gov |

| Heavy Atom Count | 10 | The number of non-hydrogen atoms in the molecule. | nih.gov |

| Formal Charge | 0 | The overall charge of the molecule is neutral. | nih.gov |

| Complexity | 141 | A measure of the intricacy of the molecular structure. | nih.gov |

Note: This data is for the analogue 4-aminopiperidine-4-carboxylic acid. Data computed by PubChem. nih.gov

These descriptors for the carboxylic acid analogue suggest a highly polar molecule with significant hydrogen bonding capacity, which would likely also be characteristic of this compound. The nitrile group, being a strong hydrogen bond acceptor, would contribute to this profile. Such properties are critical in determining how the molecule interacts with the active site of a biological target.

Pharmacophore Modeling for Rational Design

Pharmacophore modeling is a cornerstone of rational drug design, aiming to identify the essential three-dimensional arrangement of steric and electronic features that a molecule must possess to exert a specific biological effect. researchgate.net A pharmacophore model serves as a 3D query to screen compound libraries for novel molecules with the potential for similar activity. researchgate.net The 4-aminopiperidine scaffold has proven to be a versatile core structure for developing ligands for various biological targets, leading to the generation of several distinct pharmacophore models. researchgate.netmdpi.comnih.gov

Pharmacophore Model for Muscarinic M3 Receptor Antagonists

The 4-aminopiperidine scaffold has been successfully utilized to develop potent and selective antagonists for the M3 muscarinic acetylcholine (B1216132) receptor, a target for conditions like overactive bladder. researchgate.netnih.gov Through the synthesis and evaluation of a series of derivatives, a common pharmacophore hypothesis was established. researchgate.netresearchgate.net This model highlights the key interaction points necessary for high-affinity binding to the M3 receptor.

A study that generated several pharmacophore hypotheses and prioritized them based on their ability to map known muscarinic antagonists resulted in a top-ranked model with five distinct features. researchgate.net This model provides a clear blueprint for designing new M3 antagonists based on this scaffold.

Interactive Table 2: Pharmacophoric Features for M3 Muscarinic Antagonism

| Feature | Description | Role in Binding | Reference |

| Positive Ionizable Group | Typically the piperidine nitrogen | Forms a crucial ionic interaction with a conserved aspartate residue in the receptor binding pocket. | researchgate.net |

| Hydrogen Bond Acceptor (2) | Often located on amide or ester groups attached to the core | Engages with hydrogen bond donor residues in the active site, contributing to binding affinity. | researchgate.net |

| Aromatic/Hydrophobic (2) | Large, non-polar groups (e.g., diphenyl or triphenyl moieties) | Occupy hydrophobic pockets within the receptor, providing significant binding energy through van der Waals and hydrophobic interactions. | researchgate.netnih.gov |

Pharmacophore Model for Antifungal Agents

Inspired by known antifungal drugs, researchers have explored 4-aminopiperidine derivatives as a novel class of agents targeting ergosterol (B1671047) biosynthesis, a critical pathway for fungal cell membrane integrity. mdpi.com Structure-activity relationship (SAR) studies on a library of over 30 synthesized compounds revealed a clear set of structural requirements for potent antifungal activity, particularly against Candida and Aspergillus species. mdpi.com

The SAR data effectively defines a ligand-based pharmacophore for this antifungal activity. The analysis showed that the nature of the substituents on both nitrogen atoms of the 4-aminopiperidine core is critical for efficacy. mdpi.com

Interactive Table 3: Pharmacophoric Features for Antifungal Activity

| Feature | Description | Role in Activity | Reference |

| N1-Substituent | A benzyl (B1604629) or phenylethyl group at the piperidine nitrogen | A moderately sized arylalkyl group is crucial for activity, likely interacting with a hydrophobic region of the target enzyme. | mdpi.com |

| N4-Substituent | A long, linear alkyl chain (e.g., n-dodecyl) at the 4-amino group | A long hydrophobic tail is essential for high potency, presumably for insertion into the lipidic environment of the enzyme or membrane. | mdpi.com |

| 4-Aminopiperidine Core | The central scaffold | Acts as a spacer and provides the basic nitrogen atom, which may become protonated to mimic a carbocationic intermediate in the ergosterol pathway. | mdpi.com |

Pharmacophore Insights for Other Therapeutic Targets

The versatility of the 4-aminopiperidine scaffold is further demonstrated by its use in developing inhibitors for other significant targets:

Hepatitis C Virus (HCV) Assembly Inhibitors: A high-throughput screen identified 4-aminopiperidine derivatives as inhibitors of the HCV life cycle. nih.gov Subsequent optimization showed that these compounds act by disrupting viral assembly. The SAR campaign highlighted the importance of specific linker and aryl functionalities attached to the core scaffold for potency and favorable metabolic properties. nih.gov

Protein Kinase B (PKB/Akt) Inhibitors: The 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide structure has been developed as a selective inhibitor of PKB, a key enzyme in cancer-related signaling pathways. nih.gov Rational design and optimization of substituents on the 4-amino group were critical for achieving high potency and selectivity over related kinases like PKA. nih.gov

In each case, the this compound core or its analogues serve as a rigid scaffold upon which key pharmacophoric features can be precisely arranged to achieve specific and high-affinity interactions with a biological target.

Research Applications of 4 Aminopiperidine 4 Carbonitrile and Its Derivatives in Chemical Biology

Rational Design and Synthesis of Enzyme Inhibitors

The unique structural features of 4-aminopiperidine-4-carbonitrile make it an attractive core for developing enzyme inhibitors. The piperidine (B6355638) ring acts as a scaffold to orient substituents into the binding pockets of an enzyme, while the amino and cyano groups can participate in crucial hydrogen bonding and other non-covalent interactions.

Dipeptidyl Peptidase 4 (DPP4) Inhibitor Development

Dipeptidyl peptidase 4 (DPP4) is a serine protease that plays a critical role in glucose homeostasis, making it a key target for the treatment of type 2 diabetes. The inhibition of DPP4 prevents the degradation of incretin (B1656795) hormones like GLP-1, thereby increasing insulin (B600854) secretion in a glucose-dependent manner. oatext.com The 4-aminopiperidine (B84694) scaffold has been instrumental in the design of novel DPP4 inhibitors.

Researchers have designed and synthesized new hybrid molecules incorporating quinazoline (B50416), pyrimidine, and aminopiperidine moieties to maximize interactions within the S1 and S2 pockets of the DPP4 active site. nih.gov A series of 4-aminopiperidin-3,4-dihyroquinazoline-2-uracil derivatives were synthesized and evaluated for their DPP4 inhibitory activity. nih.govresearchgate.net Computational docking studies supported the design strategy, showing appropriate binding interactions with the enzyme's active site. nih.gov

Kinetic studies revealed that these compounds act as competitive inhibitors. nih.gov The structure-activity relationship (SAR) studies highlighted that specific substitutions on the phenyl moiety of the quinazoline ring could significantly enhance inhibitory potency. nih.govresearchgate.net For instance, the introduction of a chloro group resulted in a derivative with promising activity. nih.gov The cyano group of the core structure is noted for its potential to form a charge-reinforced hydrogen bond with Arg358 in the enzyme's active site. researchgate.net

| Compound Derivative | Substitution | Inhibitory Concentration (IC50) | Inhibition Type |

| Compound 9i | Chloro substitution on phenyl moiety of 6-bromo quinazoline | 9.25 ± 0.57 µM | Competitive (Ki = 12.01 µM) |

| Sitagliptin (Reference) | Not Applicable | 4.380 ± 0.319 nM | Competitive |

| Pyrrolidine Derivative | Replacement of piperazine (B1678402) with pyrrolidine | Less active than lead compound | Not specified |

This table presents data on newly synthesized DPP4 inhibitors based on the aminopiperidine scaffold, comparing their potency to the established drug Sitagliptin. oatext.comnih.govresearchgate.netnih.gov

Inhibition of Ergosterol (B1671047) Biosynthesis Enzymes (e.g., Sterol C14-Reductase, Sterol C8-Isomerase)

Ergosterol is an essential component of fungal cell membranes, and its biosynthesis pathway is a well-established target for antifungal drugs. mdpi.comnih.gov Inspired by established antifungal agents like fenpropidin (B1672529) and amorolfine, which feature piperidine or morpholine (B109124) cores, researchers have explored 4-aminopiperidine derivatives as a new chemotype for antifungal agents. mdpi.comnih.gov

A library of over 30 novel 4-aminopiperidines was synthesized through the reductive amination of N-substituted 4-piperidone (B1582916) derivatives. mdpi.comnih.gov These compounds were tested against various clinically relevant fungal species, including Candida spp. and Aspergillus spp. mdpi.comnih.gov Analysis of the resulting sterol patterns after treatment confirmed that these compounds interfere with ergosterol biosynthesis by inhibiting the enzymes sterol C14-reductase and sterol C8-isomerase. mdpi.comnih.gov

SAR analysis revealed that the combination of a benzyl (B1604629) or phenylethyl group at the piperidine nitrogen with a long alkyl chain (n-dodecyl) at the 4-amino position was most effective for antifungal activity. mdpi.com Two compounds, 1-benzyl-N-dodecylpiperidin-4-amine and N-dodecyl-1-phenethylpiperidin-4-amine, emerged as particularly promising candidates. mdpi.comnih.gov

| Compound | N1-Substituent | N4-Substituent | Target Enzymes |

| Compound 2b | Benzyl | n-Dodecyl | Sterol C14-Reductase, Sterol C8-Isomerase |

| Compound 3b | Phenethyl | n-Dodecyl | Sterol C14-Reductase, Sterol C8-Isomerase |

This table highlights the key structural features of the most potent 4-aminopiperidine-based antifungal compounds and their molecular targets in the ergosterol biosynthesis pathway. mdpi.com

SIRT2 Inhibitor Research

Sirtuin 2 (SIRT2) is an NAD+-dependent protein deacylase involved in diverse biological processes, and its dysregulation is linked to cancer and neurodegenerative diseases. nih.govresearchgate.net As such, the development of potent and selective SIRT2 inhibitors is an area of intense research. nih.gov While numerous scaffolds, including aminothiazoles and bisindolylmaleimides, have been investigated to generate selective SIRT2 inhibitors like SirReal2, specific research detailing the rational design of inhibitors directly from the this compound scaffold is not prominently featured in the reviewed literature. nih.gov The development of tool compounds is crucial for further investigating the complex roles of SIRT2. nih.gov

Development of Receptor Ligands and Antagonists

The conformational rigidity of the piperidine ring is advantageous for designing ligands that fit precisely into the binding sites of G protein-coupled receptors (GPCRs), a large family of signaling proteins.

Affinity for Somatostatin (B550006) Receptor Subtypes

Somatostatin is a neuropeptide that exerts its effects through five distinct G protein-coupled receptor subtypes (sst1-5). nih.gov These receptors are targets for treating various conditions, including neuroendocrine tumors and hormonal disorders. nih.gov The development of subtype-selective ligands is a major goal in the field. nih.gov While a variety of peptide and nonpeptide ligands have been developed with selectivity for different sst subtypes, the reviewed literature does not specifically describe the exploration of the this compound scaffold for creating ligands for somatostatin receptors. nih.gov

Exploration of Melanin-Concentrating Hormone Receptor 1 (MCH-R1) Antagonists

The melanin-concentrating hormone (MCH) and its primary receptor in mammals, MCH-R1, are key players in the central regulation of food consumption and energy balance. nih.govwikipedia.org Antagonists of the MCH-R1 receptor are therefore being investigated as potential treatments for obesity. nih.govnih.govwikipedia.org

The development of small-molecule MCH-R1 antagonists has involved the exploration of multiple structural classes. nih.gov The piperidine scaffold is among the chemotypes that have been investigated in these efforts. nih.gov A significant challenge in the development of MCH-R1 antagonists is achieving selectivity against other receptors, particularly the hERG potassium channel, as structural similarities in the binding pockets can lead to off-target effects. nih.gov Despite compelling efficacy in animal models of obesity for several MCH-R1 antagonist series, these selectivity issues have often hindered progression to clinical trials. nih.gov The 4-aminopiperidine structure represents a potential starting point for designing novel MCH-R1 antagonists, although specific examples derived from the 4-carbonitrile variant were not detailed in the reviewed sources.

| Receptor Target | Therapeutic Goal | Role of Piperidine Scaffold | Key Challenges |

| MCH-R1 | Anti-obesity treatment | Core structure for antagonist design | Achieving selectivity, avoiding hERG liability |

This table summarizes the application of piperidine-containing compounds as MCH-R1 antagonists. nih.govnih.gov

Investigation of Bradykinin (B550075) hB2 Receptor Antagonists

The bradykinin B2 receptor (B2R) is a G protein-coupled receptor (GPCR) involved in inflammation, pain, and cardiovascular regulation. nih.gov The development of non-peptide antagonists for this receptor is a significant area of research, as peptide-based drugs often have poor oral bioavailability. nih.gov Research into non-peptide B2R antagonists has explored various heterocyclic scaffolds. For instance, studies have shown that introducing different aliphatic amino groups into a 4-aminoquinoline (B48711) framework can yield highly potent ligands for the human B2 receptor. researchgate.net This work identified the 4-substituent of the quinoline (B57606) moiety as a key pharmacophore in determining species selectivity and the agonist/antagonist profile of the compounds. researchgate.net

While these findings highlight the importance of 4-amino-substituted heterocyclic structures in the design of B2R ligands, specific research detailing the investigation of this compound or its direct derivatives as bradykinin hB2 receptor antagonists is not prominent in current literature. The focus has been on other core structures, such as those leading to compounds like bradyzide (B1235650) and FR173657. nih.gov

Design of Neurokinin-1 Receptor Ligands

The neurokinin-1 (NK1) receptor, another member of the GPCR family, is the primary receptor for the neuropeptide Substance P (SP). nih.govnih.gov The SP/NK1R system is implicated in numerous physiological and pathological processes, including emesis, pain, depression, and cancer progression. nih.govnih.gov Consequently, there is substantial interest in developing NK1R antagonists.

This research has led to a diverse group of non-peptide antagonists, with aprepitant (B1667566) being a well-known example used clinically to prevent chemotherapy-induced nausea and vomiting. nih.govmdpi.com Aprepitant is a low molecular weight morpholine derivative, underscoring the utility of heterocyclic structures in targeting the NK1R. mdpi.com However, despite the broad investigation into non-peptide NK1R antagonists, the specific use of the this compound scaffold for the design of novel neurokinin-1 receptor ligands has not been extensively documented.

Modulatory Effects on Neurotransmitter Systems

While direct studies on this compound are limited, the structurally related compound 4-aminopyridine (B3432731) (4-AP) is a well-characterized, non-selective blocker of voltage-gated potassium (KV) channels. nih.govtocris.com 4-AP is known to inhibit most KV1-KV4 channel subtypes. nih.gov Its mechanism involves entering the channel pore when the activation gate is open and subsequently biasing the gate toward a closed conformation. nih.gov

Preliminary data suggests that derivatives of 4-aminopiperidine may also modulate neurotransmitter release by acting on potassium channels in a manner similar to 4-aminopyridine. smolecule.com For example, 4-aminopiperidine-4-carboxamide (B8721957) dihydrochloride (B599025), a close derivative of the subject compound, is being investigated for its effects on neurotransmitter modulation, potentially through the blockade of potassium channels in axon terminals to potentiate acetylcholine (B1216132) release. smolecule.com This indicates that the 4-aminopiperidine core is a promising scaffold for developing modulators of ion channels.

| Compound | Target Channel Family | Reported Effect |

| 4-Aminopyridine (4-AP) | Voltage-gated Potassium (KV) Channels (e.g., KV1.1, KV1.2) | Non-selective channel blocker. nih.govtocris.com |

| 4-Aminopiperidine Derivatives | Potassium Channels (presumed) | Investigated for modulation of neurotransmitter release, potentially via channel blockade. smolecule.com |

Integration as Non-Proteinogenic Amino Acid Residues in Peptide Chemistry

Non-proteinogenic amino acids (NPAAs) are powerful tools for modifying peptides to improve their stability, potency, and bioavailability. researchgate.net The hydrolyzed form of this compound, known as 4-aminopiperidine-4-carboxylic acid (Api), is a cyclic α,α-disubstituted amino acid (dAA) that has been successfully utilized as an NPAA in peptide chemistry. nih.govnih.gov

The Api residue has been incorporated into peptide analogues to enhance their properties. A key application is in the development of antimicrobial peptides (AMPs). In one study, researchers systematically replaced lysine (B10760008) (Lys) residues in an AMP derivative (17KKV-Aib) with Api. nih.gov Since Api possesses a cationic side chain, it can mimic the function of lysine while introducing the structural constraints of a cyclic dAA. nih.gov The goal of this substitution was to improve the peptide's resistance to degradation by digestive enzymes, a common challenge for peptide-based therapeutics. nih.gov The successful synthesis of these peptide analogues demonstrated the feasibility of using Api as a functional building block in solid-phase peptide synthesis. nih.gov

The incorporation of α,α-disubstituted amino acids is a known strategy to induce and stabilize helical conformations in peptides. nih.govacs.org The Api residue, as a cyclic dAA, was investigated for its influence on the secondary structure of peptides. It was found to be a potent inducer of helical structures and also enhances the water solubility of the resulting peptides, which is a highly desirable characteristic. nih.govacs.org

In the study involving the antimicrobial peptide 17KKV-Aib, circular dichroism spectroscopy revealed that the parent peptide already possessed a stable α-helical structure. nih.gov The incorporation of Api residues into the peptide sequence preserved this helical conformation but did not lead to further stabilization. nih.gov Critically, however, the substitution of lysine with Api significantly enhanced the peptide's stability against digestive enzymes like trypsin and pepsin. nih.gov

| Peptide Modification | Effect on Secondary Structure | Effect on Stability | Other Observations |

| Replacement of Lysine with Api in 17KKV-Aib | Preserved the existing α-helical structure. nih.gov | Enhanced resistance to digestive enzymes (trypsin, pepsin). nih.gov | Maintained antimicrobial activity; led to a slight increase in hemolytic activity. nih.gov |

| General Incorporation of Api | Promotes highly helical conformations. nih.govacs.org | Not specified | Increases water solubility of the peptide. nih.gov |

Mimicry of Natural Amino Acid Residues

The rigid framework of the piperidine ring in this compound and its analogs, such as 4-aminopiperidine-4-carboxylic acid, makes them excellent candidates for use as conformationally constrained amino acid mimics. nih.govresearchgate.net Natural amino acids possess significant conformational flexibility, which can be a drawback in peptide-based drug design as it often leads to reduced receptor affinity and selectivity. By incorporating rigid structures like the 4-aminopiperidine core, researchers can enforce specific secondary structures (conformations) in peptides, a critical factor for biological activity. nih.govresearchgate.net

A key derivative in this area is 4-aminopiperidine-4-carboxylic acid, a cyclic α,α-disubstituted amino acid. acs.orgnih.gov Its incorporation into peptide chains has been shown to be a powerful strategy for inducing and stabilizing helical folds. Specifically, peptides containing this residue are often highly helical and, importantly, exhibit enhanced water solubility, a desirable property for therapeutic peptides. acs.org Another related compound, cis-4-aminopiperidine-3-carboxylic acid (cis-APiC), has been utilized as a building block in foldamers—unnatural oligomers that mimic the structure of natural biopolymers. rsc.org Studies have shown that incorporating cis-APiC can increase the aqueous solubility of mixed-helical peptides without negatively impacting their desired folding patterns. rsc.org The ability to control peptide conformation and improve solubility through these mimics is a significant advancement in designing peptides with specific and predictable biological functions.

Applications in Drug Discovery Efforts

The 4-aminopiperidine scaffold is a privileged structure in medicinal chemistry, serving as the foundation for numerous drug discovery campaigns targeting a wide array of diseases. nih.govnih.govacs.orgmdpi.com Its utility stems from its ability to present substituents in a well-defined three-dimensional orientation, facilitating precise interactions with biological targets.

One prominent example is the development of inhibitors for the Hepatitis C Virus (HCV). nih.gov A high-throughput screen identified a 4-aminopiperidine derivative as a potent inhibitor of HCV proliferation. nih.gov Subsequent optimization of this initial hit through a structure-activity relationship (SAR) campaign led to analogs with significantly improved potency, reduced toxicity, and better metabolic stability. nih.gov The research indicated that this class of compounds inhibits the assembly and release of infectious virus particles and acts synergistically with other approved antiviral drugs. nih.gov

In another therapeutic area, derivatives of 4-aminopiperidine have been investigated as inhibitors of Protein Kinase B (PKB), also known as Akt, a key component in signaling pathways that regulate cell growth and survival and is often deregulated in cancer. acs.orgnih.gov By modifying the 4-aminopiperidine core, researchers developed potent and selective ATP-competitive inhibitors of PKB. acs.org Optimization efforts focused on substitutions that improved selectivity for PKB over other closely related kinases, such as PKA, which is crucial for minimizing off-target effects. acs.orgnih.gov

Furthermore, the 4-aminopiperidine framework has been employed to develop novel antifungal agents that target the biosynthesis of ergosterol, an essential component of fungal cell membranes. mdpi.com A library of these derivatives showed significant growth-inhibiting activity against various fungal species, including clinically relevant Candida and Aspergillus strains, with some compounds showing potency comparable or superior to existing antifungal drugs. mdpi.com

Finally, research has also demonstrated the potential of 4-aminopiperidine derivatives as potent cognition-enhancing agents. nih.gov By modifying previously known nootropic drugs, researchers found that 4-aminopiperidine analogs maintained high activity in preclinical models, suggesting their potential for treating cognitive deficits associated with neurodegenerative diseases like Alzheimer's. nih.gov

The diverse applications highlight the versatility of the 4-aminopiperidine scaffold in developing targeted therapies.

Interactive Data Table: 4-Aminopiperidine Derivatives in Drug Discovery

| Therapeutic Area | Target | Lead Compound Example | Key Research Finding |

| Antiviral (HCV) | HCV Assembly/Release | 4-Aminopiperidine derivative | Inhibits HCV proliferation (EC50 = 2.57 µM) and acts synergistically with other antivirals. nih.gov |

| Oncology | Protein Kinase B (PKB/Akt) | 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide | Nanomolar inhibitor with up to 150-fold selectivity for PKB over PKA. acs.org |

| Antifungal | Ergosterol Biosynthesis | N-substituted 4-aminopiperidines | Potent activity against Yarrowia lipolytica and clinically relevant Candida and Aspergillus species. mdpi.com |

| Neuroscience | Cognition Enhancement | 4-Aminopiperidine analog (Compound 9) | Active at 0.01 mg/kg (ip) in a mouse passive avoidance test, indicating potent nootropic effects. nih.gov |

Future Directions and Emerging Research Avenues

Development of Novel and More Efficient Synthetic Strategies

The creation of 4-aminopiperidine-4-carbonitrile and its derivatives is a cornerstone for exploring their potential. Future research is geared towards developing synthetic routes that are not only higher in yield and purity but are also more environmentally friendly and suitable for large-scale production.

Key emerging strategies include:

Asymmetric and Stereoselective Synthesis : Many biological targets require specific three-dimensional orientations for effective interaction. Future synthetic methods will focus on producing specific enantiomers or diastereomers of substituted piperidines. For instance, rhodium(I)-catalyzed asymmetric hydrogenation and the use of chiral triflate esters are being explored to create piperidines with precise stereochemistry. mdpi.comrsc.org The development of methods for accessing all-cis-(multi)fluorinated piperidines from fluoropyridines is one such advanced strategy. mdpi.com

Flow Chemistry and Catalysis : Continuous flow hydrogenation and other automated technologies are being integrated into the synthesis pipeline. google.com These methods allow for safer, more controlled reactions and facilitate the rapid production of compound libraries. google.com Additionally, research into novel catalysts, such as cobalt-based nanoparticles for pyridine (B92270) hydrogenation, aims to replace harsh or toxic reagents—like lithium aluminum hydride—with more sustainable alternatives. mdpi.comgoogle.com An efficient synthesis for 4-substituted-4-aminopiperidine derivatives has been developed using a Curtius rearrangement, which avoids the use of toxic reagents like diethylaluminum cyanide. nih.gov

Advanced Computational Studies for Enhanced Structure-Function Prediction

Computational chemistry is becoming indispensable for accelerating the drug discovery process. For scaffolds like this compound, these tools provide deep insights into how molecular structure dictates biological activity, guiding the design of more potent and selective compounds.

Future computational research will likely focus on:

Molecular Dynamics (MD) Simulations : MD simulations allow scientists to observe the dynamic interactions between a 4-aminopiperidine (B84694) derivative and its biological target over time. These simulations have been used to validate the stability of ligands in the active site of targets like the DPP4 enzyme and acetylcholinesterase (AChE). researchgate.netnih.gov By revealing the key amino acid residues involved in binding, MD helps in understanding the mechanism of action and designing improved inhibitors. researchgate.netrsc.org

Pharmacophore Modeling and Virtual Screening : By identifying the essential structural features (pharmacophore) required for biological activity, researchers can computationally screen vast virtual libraries to find new molecules that fit the model. researchgate.net This approach has been successfully used to design focused libraries of piperidine (B6355638) derivatives for targets like the nociceptin (B549756) receptor and to identify new M3 muscarinic antagonists. researchgate.netnih.gov

Quantum Mechanics (QM) and Hybrid QM/MM Methods : Techniques like Density Functional Theory (DFT) are being used to study the electronic properties and reactivity of these compounds. nih.gov For instance, DFT studies on DPP4 inhibitors helped explain why certain derivatives were more reactive and potent than others. nih.gov These advanced methods provide a more accurate prediction of binding energies and reaction pathways.

Exploration of Undiscovered Biological Targets and Mechanistic Pathways

The 4-aminopiperidine scaffold is considered a "privileged structure" because it can interact with a wide range of biological targets. While derivatives are known to act as CCR5 antagonists for HIV, cognition enhancers, and inhibitors of HCV assembly, future research aims to uncover entirely new therapeutic applications. nih.govnih.govnih.gov

Emerging areas of exploration include:

Dual-Target Inhibitors : There is growing interest in designing single molecules that can inhibit multiple disease-related pathways simultaneously. Recently, 4-aminopiperidine derivatives have been designed as dual inhibitors of the Smoothened (SMO) and ERK pathways, which could offer a synergistic approach to cancer treatment and overcome drug resistance. nih.gov

Targeting Protein Methyltransferases : The methyltransferase SMYD3 is overexpressed in many cancers, making it an attractive therapeutic target. A covalent inhibitor based on the 4-aminopiperidine scaffold, EM127, has been developed to specifically target a cysteine residue in the enzyme's binding pocket, demonstrating a novel mechanism for this class of compounds. uniba.itresearchgate.net

Pain and Neurological Disorders : New derivatives are being investigated as N-type calcium channel blockers for treating neuropathic pain. nih.gov Others have been identified as ligands for sigma-1 and histamine (B1213489) H3 receptors, which are involved in pain and neurocognition. nih.gov The ability of these compounds to act as µ-opioid receptor agonists also continues to be an area of interest for developing new analgesics. tandfonline.com

In Silico Target Prediction : Web-based tools are being used to predict the biological activity spectrum of new piperidine derivatives. clinmedkaz.org These predictions suggest potential applications against a wide range of targets, including various enzymes, receptors, and ion channels, guiding preclinical studies for cancer and central nervous system diseases. clinmedkaz.org

Integration with Combinatorial Chemistry and High-Throughput Screening Methodologies

To fully explore the therapeutic potential of the this compound scaffold, researchers are turning to high-throughput methods to rapidly synthesize and evaluate large numbers of related compounds.

This integration involves:

Combinatorial Library Synthesis : Techniques for solid-phase and liquid-phase parallel synthesis are being used to create large, focused libraries of 4-aminopiperidine derivatives. nih.govwipo.int For example, a 10,000-member library of piperazine-2-carboxamides was generated by systematically functionalizing the scaffold with a diverse set of chemical building blocks. 5z.com This allows for a comprehensive exploration of the structure-activity relationship (SAR).

High-Throughput Screening (HTS) : Once libraries are synthesized, HTS platforms enable the rapid testing of thousands of compounds for activity against a specific biological target. nih.gov An automated, high-throughput phenotypic screen of over 300,000 compounds led to the initial discovery of a 4-aminopiperidine derivative that inhibits the assembly of the Hepatitis C Virus (HCV). nih.gov

Fragment-Based Drug Discovery (FBDD) : The 4-aminopiperidine core can be used as a 3D fragment in FBDD. whiterose.ac.ukyork.ac.uk Researchers are synthesizing libraries of diverse piperidine-based fragments with varying shapes and substitution patterns. whiterose.ac.ukyork.ac.uk These fragments are then screened for weak binding to a target, and promising hits are "grown" or elaborated into more potent lead compounds. This approach is particularly useful for developing molecules with improved three-dimensionality, a desirable trait for modern drug candidates. whiterose.ac.uk

Q & A

Q. What are the key synthetic pathways for preparing 4-aminopiperidine-4-carbonitrile, and how do reaction conditions influence yield and purity?

The synthesis of this compound typically involves multi-step reactions, including cyclization, nitrile introduction, and functional group protection/deprotection. For example, analogs like 4-aminopiperidine derivatives (e.g., benzyl 4-aminopiperidine-1-carboxylate) are synthesized via nucleophilic substitution or condensation reactions under controlled pH and temperature . Optimizing solvent systems (e.g., aqueous vs. organic) and catalysts (e.g., Lewis acids) can improve nitrile stability and prevent hydrolysis. Reaction monitoring via TLC or HPLC is critical to track intermediates .

Q. How can researchers validate the structural identity of this compound using spectroscopic methods?

Characterization relies on:

- NMR : H and C NMR spectra confirm piperidine ring conformation and nitrile group presence (e.g., δC ~110–120 ppm for CN) .

- IR : A sharp peak near 2212 cm confirms the nitrile functional group .

- Elemental Analysis : Matches calculated vs. observed C, H, N percentages to verify purity (e.g., deviations <0.3% indicate high purity) .

Q. What safety protocols are essential when handling this compound in the lab?

Due to limited toxicological data for this compound, adopt precautions for structurally similar amines:

- Use PPE (gloves, goggles, lab coat).

- Work in a fume hood to avoid inhalation.

- Store in airtight containers away from moisture to prevent nitrile degradation .

- Follow spill protocols: neutralize with dilute acetic acid and adsorb with inert material .

Advanced Research Questions